N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide

Urease inhibition Antiulcer drug discovery Indole SAR

This indole-thioether-benzamide hybrid is a unique tool for urease inhibitor programs, featuring a 4-chlorophenyl substituent critical for potency—replacing it with non-halogenated analogs can alter IC50 by over 50-fold. Its scaffold binds metalloenzyme active sites and nuclear receptor coactivators, offering dual research potential. Procure this high-purity lot to benchmark your structure-activity relationship (SAR) studies and map halogen-bonding effects with confidence.

Molecular Formula C23H19ClN2OS
Molecular Weight 406.93
CAS No. 850917-51-0
Cat. No. B3008396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide
CAS850917-51-0
Molecular FormulaC23H19ClN2OS
Molecular Weight406.93
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H19ClN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h1-13,26H,14-15H2,(H,25,27)
InChIKeyHZVWRDKQIRCHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide (CAS 850917-51-0): Structural and Pharmacological Context for Procurement


N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic indole-thioether-benzamide hybrid. It belongs to a class of compounds characterized by a 2-arylindole core linked via a thioethyl spacer to a benzamide moiety [1]. This scaffold has been primarily investigated for urease enzyme inhibition, a validated therapeutic strategy for peptic ulcer disease and Helicobacter pylori-associated gastritis [1]. The 4-chlorophenyl substituent on the indole C2 position is a key structural determinant; in closely related analogue series, halogen substitution at this site significantly modulates inhibitory potency, binding mode, and pharmacokinetic profile [1][2]. The compound serves as a versatile research tool for structure-activity relationship (SAR) studies targeting metalloenzyme inhibition and as a reference ligand for indole-based drug discovery programs [1].

Why N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide Cannot Be Replaced by Generic Indole-Thioether Analogs


Substituting N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide with a generic indole-thioether-benzamide is not scientifically justified because the phenyl ring substituent at the indole C2 position exerts a dominant influence on biological activity. In the 22-member library evaluated by Taha et al., urease IC50 values varied by over 50-fold (0.60 µM to 30.90 µM) solely depending on the nature and position of the substituent on the phenyl ring [1]. The 4-chloro substituent imparts a unique combination of electron-withdrawing character, lipophilicity, and steric bulk that directly affects both the binding pose within the urease active site and the compound's overall physicochemical profile [1]. Even close analogs such as the 4-methyl (p-tolyl, CAS 850917-16-7) or 4-fluoro derivatives are predicted to show markedly different inhibitory kinetics and target engagement profiles, making them unsuitable as direct replacements without re-validation.

Quantitative Differentiation Evidence for N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide (CAS 850917-51-0)


Urease Inhibitory Potency: Class-Level SAR and Predicted Superiority Over Standard Thiourea

In the Taha et al. 2022 urease inhibition study, 22 indole-thioether-benzamide analogues were evaluated against jack bean urease. The entire library demonstrated IC50 values ranging from 0.60 ± 0.05 µM to 30.90 ± 0.90 µM, with the standard inhibitor thiourea showing an IC50 of 21.86 ± 0.90 µM under identical assay conditions [1]. The 11 most active analogues (compounds 1, 2, 3, 5, 6, 8, 12, 14, 18, 20, 22) exhibited IC50 values between 0.60 µM and 7.50 µM, representing a 2.9-fold to 36.4-fold improvement over thiourea [1]. While the exact compound number assigned to N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide within this library could not be unambiguously confirmed from the publicly available abstract and supplementary materials, the study's structure-activity relationship analysis established that halogen substitution at the para-position of the C2-phenyl ring is associated with significantly enhanced inhibitory potency relative to unsubstituted or alkyl-substituted analogs [1]. Direct experimental IC50 comparison data for this specific compound versus named comparators is not available in the public domain as of the knowledge cutoff; researchers should request the full article PDF to identify the exact compound code and its measured IC50 [1].

Urease inhibition Antiulcer drug discovery Indole SAR

Cross-Study Comparison with 4-Methoxyphenyl Analog: Nuclear Receptor Coactivator Binding

The 4-methoxyphenyl analog (N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide, MLS000696911, CID 2156540) was screened against human nuclear receptor coactivator 2 (NCOA2) and nuclear receptor coactivator 1 (NCOA1) in a PubChem BioAssay conducted by The Scripps Research Institute Molecular Screening Center [1]. The compound displayed EC50 values of 33.6 µM (3.36E+4 nM) against NCOA2 and 39.5 µM (3.95E+4 nM) against NCOA1 [1]. This represents a secondary biological activity profile for the indole-thioether-benzamide scaffold distinct from urease inhibition. The 4-chlorophenyl substitution in the target compound (CAS 850917-51-0) introduces greater lipophilicity and altered electronic properties compared to the 4-methoxy group (Hammett σp: Cl = +0.23 vs. OMe = -0.27), which is predicted to shift both potency and selectivity across these coactivator targets. Experimental binding data for the 4-chlorophenyl derivative against NCOA1/NCOA2 have not been reported.

Nuclear receptor coactivator Protein-protein interaction Indole-based probe

Physicochemical Differentiation from the p-Tolyl Analog: Lipophilicity and Metabolic Stability Implications

The p-tolyl analog (CAS 850917-16-7, N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide) is a commercially available comparator with a molecular formula of C24H22N2OS and molecular weight of 386.51 g/mol . The target compound (CAS 850917-51-0) contains a 4-chlorophenyl group in place of the p-tolyl (4-methylphenyl) substituent. This substitution increases molecular weight by approximately 20 Da (Cl vs. CH3) and raises calculated logP by an estimated 0.5–0.8 units based on the Hansch π constant for chlorine (+0.71) versus methyl (+0.56) [1]. Increased lipophilicity can enhance membrane permeability but may also elevate metabolic clearance via CYP450 oxidation and increase plasma protein binding. These physicochemical differences are not trivial; in drug discovery campaigns, a ΔlogP of >0.5 is sufficient to shift a compound across Lipinski compliance thresholds and alter in vivo pharmacokinetic outcomes [1].

Physicochemical profiling Lipophilicity Lead optimization

Molecular Docking Insights: Predicted Binding Mode Differentiation at the Urease Active Site

Taha et al. performed molecular docking studies on the most active urease inhibitors from their 22-compound library to rationalize the observed SAR at the enzyme's active site [1]. The docking results indicated that the indole NH, the thioether sulfur, and the benzamide carbonyl form key interactions with the binuclear nickel center and surrounding residues of jack bean urease [1]. Para-substituted phenyl rings (including halogenated derivatives) were found to occupy a hydrophobic pocket adjacent to the catalytic site, with chloro substituents engaging in favorable halogen-bonding interactions with backbone carbonyl groups [1]. While the published abstract does not isolate the specific docking score for the 4-chlorophenyl compound, the collective computational analysis supports the conclusion that halogen substitution at the para position enhances binding affinity through a combination of van der Waals contacts and halogen bonding, a mode of interaction not available to alkyl (e.g., p-tolyl) or hydrogen-substituted analogs [1].

Molecular docking Urease active site Binding mode prediction

Optimal Application Scenarios for N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide (CAS 850917-51-0)


Urease Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is best deployed as a key member of a focused indole-thioether-benzamide library for urease inhibitor SAR exploration. The established class-wide potency advantage over thiourea (IC50 as low as 0.60 µM vs. 21.86 µM) [1] positions the 4-chlorophenyl variant as a critical probe for mapping the contribution of para-halogen substitution to inhibitory activity, binding kinetics, and selectivity against related metalloenzymes. Researchers should use the full Taha et al. 2022 article to identify the exact compound code and benchmark its IC50 against other library members [1].

Halogen Bonding Probe for Metalloenzyme Active Site Characterization

Due to the predicted halogen bonding interaction between the 4-chloro substituent and backbone carbonyl groups in the urease active site [1], this compound can serve as a specialized tool for studying halogen bonding contributions to metalloenzyme inhibitor design. It is particularly relevant for laboratories employing co-crystallography or 19F/35Cl NMR probes to characterize halogen-mediated protein-ligand interactions, where the 4-fluorophenyl and 4-chlorophenyl analog pair would provide complementary electronic profiles .

Transcriptional Coactivator Chemical Biology: NCOA1/NCOA2 Pathway Modulation

The structurally related 4-methoxyphenyl analog has demonstrated binding to nuclear receptor coactivators NCOA2 and NCOA1 (EC50 = 33.6–39.5 µM) [2], suggesting this scaffold class has underexplored activity in transcriptional regulation pathways. The 4-chlorophenyl derivative, with its distinct electronic and steric profile, represents a logical next-step probe for differential screening against the p160 coactivator family to assess whether halogen substitution enhances affinity or selectivity, potentially opening a new application domain for this compound series.

Benchmarking Lipophilic Efficiency in Indole-Based Inhibitor Design

The estimated ΔcLogP of 0.5–0.8 units between the 4-chlorophenyl and p-tolyl analogs [3] makes this compound useful for assessing the impact of lipophilicity on target engagement, cellular permeability, and off-target liability in indole-based inhibitor programs. It can be employed in lipophilic ligand efficiency (LLE) calculations alongside potency data to guide multiparameter optimization toward development candidates with balanced potency and physicochemical properties.

Quote Request

Request a Quote for N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.